Fmoc-Lys(5-FAM)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

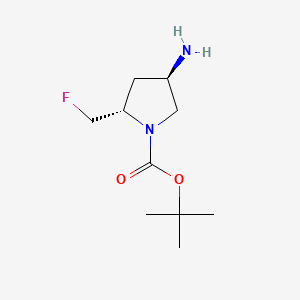

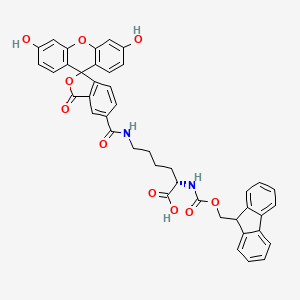

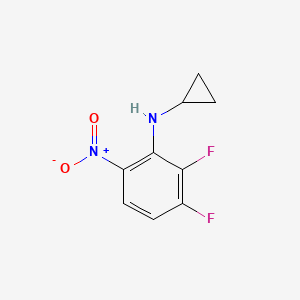

Fmoc-Lys(5-FAM)-OH: is a compound that combines the amino acid lysine with the fluorophore 5-carboxyfluorescein. The full name of the compound is N-(9-fluorenylmethoxycarbonyl)-N-(5-carboxyfluorescein)-L-lysine. This compound is commonly used in the synthesis of peptide substrates for fluorescence resonance energy transfer (FRET) assays, which are often utilized to study protease activity .

科学研究应用

Chemistry:

- Fmoc-Lys(5-FAM)-OH is used in the synthesis of FRET peptide substrates, which are essential for studying enzyme kinetics and interactions .

Biology:

- In biological research, this compound is used to label peptides and proteins for fluorescence-based assays, allowing for the visualization and quantification of biological processes .

Medicine:

- In medical research, this compound is used in the development of diagnostic assays and therapeutic agents that rely on fluorescence detection .

Industry:

作用机制

Target of Action

Fmoc-Lys(5-FAM)-OH is primarily used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of this compound are proteases, particularly matrix metalloproteinases (MMPs) such as MMP-1, MMP-13, and MT1-MMP .

Mode of Action

This compound is incorporated into the sequence of a triple-helical peptide (THP) substrate . This compound acts as a fluorophore, emitting fluorescence when excited . When the substrate is cleaved by the target proteases, the fluorescence is released, which can be measured to determine the activity of the proteases .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the proteolytic pathway involving MMPs . The cleavage of the FRET peptide substrates by MMPs results in the release of fluorescence, indicating the activity of these enzymes .

Result of Action

The cleavage of the FRET peptide substrates containing this compound by MMPs results in the release of fluorescence . This fluorescence can be measured to determine the activity of the MMPs . Therefore, the primary molecular effect of this compound’s action is the generation of a fluorescent signal that indicates protease activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the triple-helix formed by the FRET peptide substrates can be affected by temperature and pH . Furthermore, the efficiency of fluorescence resonance energy transfer, and thus the sensitivity of the protease activity assay, can be influenced by the distance between the fluorophore and the quencher .

生化分析

Biochemical Properties

Fmoc-Lys(5-FAM)-OH interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with matrix metalloproteinases (MMPs), including MMP-1, MMP-13, and MT1-MMP . The nature of these interactions involves the use of this compound as a substrate that these enzymes can act upon .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for protease activity assays. It influences cell function by serving as a target for enzymatic action, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes. It can act as a substrate for enzymes like MMPs, leading to enzyme activation. This interaction can result in changes in gene expression, as the enzymatic action on this compound can trigger downstream cellular responses .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes like MMPs, which can influence metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions:

Copper Complexation of Lysine:

Microwave Irradiation: Another method involves the use of microwave irradiation to facilitate the reaction between Fmoc-Lysine and 5-carboxyfluorescein.

Industrial Production Methods: The industrial production of Fmoc-Lys(5-FAM)-OH typically involves automated solid-phase peptide synthesis protocols. This method allows for the incorporation of Fmoc-Lys(5-FAM) into peptide sequences with high precision and purity .

化学反应分析

Types of Reactions:

Substitution Reactions: Fmoc-Lys(5-FAM)-OH can undergo substitution reactions where the Fmoc protecting group is removed to expose the lysine residue for further reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Fmoc group.

Common Reagents and Conditions:

Major Products:

相似化合物的比较

Fmoc-Lys(Dabcyl)-OH: This compound uses 4,4-dimethylamino-azobenzene-4’-carboxylic acid as a quencher instead of 5-carboxyfluorescein.

Fmoc-Lys(Mca)-OH: This compound incorporates (7-methoxycoumarin-4-yl)-acetyl as the fluorophore.

Uniqueness:

属性

IUPAC Name |

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34N2O10/c45-24-13-16-33-36(20-24)53-37-21-25(46)14-17-34(37)42(33)32-15-12-23(19-30(32)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGGWQSWIFPNCB-DHUJRADRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Fmoc-Lys(5-FAM)-OH in the synthesis of the PEGtide dendrons, and how does its incorporation contribute to the study's objectives?

A1: this compound serves a dual purpose in the synthesis of these dendrons:

- Building Block: It acts as a branching unit during the solid-phase peptide synthesis (SPPS) of the PEGtide dendrons. The lysine's two amine groups (one protected by Fmoc, the other by 5-FAM) allow for the sequential and controlled addition of other building blocks like Fmoc-dPEG6-OH and Fmoc-β-Ala-OH. This enables the researchers to construct the desired branched, dendritic structure. []

- Fluorescent Tag: The 5-carboxyfluorescein (5-FAM) molecule attached to the lysine acts as a fluorescent tag. This allows the researchers to visualize and track the dendrons, particularly their uptake by macrophages, using techniques like confocal microscopy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B571786.png)